molecular formula C3H3I2N3 B2740178 4,5-Diiodo-2-methyl-triazole CAS No. 859790-39-9

4,5-Diiodo-2-methyl-triazole

Cat. No.: B2740178
CAS No.: 859790-39-9
M. Wt: 334.887
InChI Key: BSKDIWXXWQOPDF-UHFFFAOYSA-N
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Description

4,5-Diiodo-2-methyl-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms The presence of iodine atoms at positions 4 and 5, along with a methyl group at position 2, makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diiodo-2-methyl-triazole typically involves the iodination of a triazole precursor. One common method is the reaction of 2-methyl-1,2,3-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent, temperature, and reaction time are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodo-2-methyl-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized triazole derivatives.

Scientific Research Applications

4,5-Diiodo-2-methyl-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with biological targets in novel ways.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It is used as a building block in the synthesis of biologically active molecules and probes for studying biological processes.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Comparison with Similar Compounds

    4,5-Dibromo-2-methyl-triazole: Similar structure but with bromine atoms instead of iodine.

    4,5-Dichloro-2-methyl-triazole: Contains chlorine atoms at positions 4 and 5.

    4,5-Difluoro-2-methyl-triazole: Fluorine atoms replace the iodine atoms.

Uniqueness: 4,5-Diiodo-2-methyl-triazole is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties. Iodine atoms are larger and more polarizable than other halogens, leading to stronger halogen bonding interactions. This can enhance the compound’s reactivity and binding affinity in various applications.

Properties

IUPAC Name

4,5-diiodo-2-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3I2N3/c1-8-6-2(4)3(5)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKDIWXXWQOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3I2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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